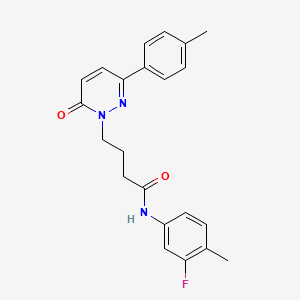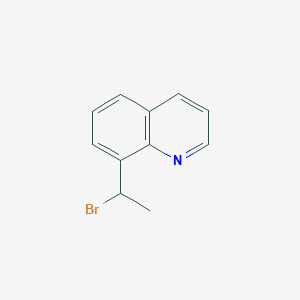
N,N'-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide): is a synthetic organic compound with the molecular formula C18H16N2O4 It is characterized by the presence of two furan-2-carboxamide groups connected by a 1,3-phenylenebis(methylene) linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) typically involves the reaction of 1,3-phenylenebis(methylene)amine with furan-2-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide groups can be reduced to amines.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the furan rings.
科学的研究の応用
Chemistry: N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industry: In industrial applications, N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
作用機序
The mechanism by which N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can influence the behavior of biological macromolecules or the properties of materials in which the compound is incorporated.
類似化合物との比較
N,N’-(1,4-Phenylenebis(methylene))bis(furan-2-carboxamide): Similar structure but with a 1,4-phenylenebis(methylene) linker.
N,N’-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide): Similar structure but with thiophene rings instead of furan rings.
Uniqueness: N,N’-(1,3-Phenylenebis(methylene))bis(furan-2-carboxamide) is unique due to the presence of furan rings, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.
特性
IUPAC Name |
N-[[3-[(furan-2-carbonylamino)methyl]phenyl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17(15-6-2-8-23-15)19-11-13-4-1-5-14(10-13)12-20-18(22)16-7-3-9-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVKTUXCUDDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C2=CC=CO2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2711096.png)


![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)

![ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2711104.png)

![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B2711107.png)
![2-(1,2-benzoxazol-3-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2711110.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide](/img/structure/B2711112.png)
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2711113.png)
